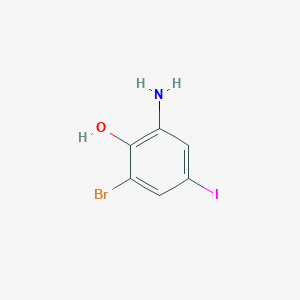

2-Amino-6-bromo-4-iodophenol

Description

2-Amino-6-bromo-4-iodophenol is a halogenated aromatic compound featuring an amino group (-NH₂), bromine (Br), and iodine (I) substituents on a phenol backbone. Its molecular formula is C₆H₅BrINO, with a molar mass of 314.93 g/mol. The presence of halogens (Br and I) and the amino group imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The iodine atom, with its high polarizability and large atomic radius, enhances reactivity in nucleophilic substitution or Ullmann-type coupling reactions compared to lighter halogens like chlorine or fluorine .

Properties

Molecular Formula |

C6H5BrINO |

|---|---|

Molecular Weight |

313.92 g/mol |

IUPAC Name |

2-amino-6-bromo-4-iodophenol |

InChI |

InChI=1S/C6H5BrINO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 |

InChI Key |

ULRQMGWUSXTLJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-Aminophenol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring with bromine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-iodophenol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromo and iodo substituents can be reduced to form the corresponding dehalogenated phenol.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dehalogenated phenol.

Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-bromo-4-iodophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-iodophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The presence of halogen atoms enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Amino-6-bromo-4-methoxyphenol

- Molecular Formula: C₇H₈BrNO₂

- Molar Mass : 218.05 g/mol

- Key Differences :

- Substitutes iodine with a methoxy group (-OCH₃), which is electron-donating.

- Enhanced solubility in polar solvents due to the methoxy group.

- Reduced steric bulk compared to iodine, favoring reactions sensitive to spatial hindrance (e.g., Suzuki coupling).

- Applications : Used in dye synthesis and as a ligand in coordination chemistry .

2-Amino-6-bromo-4-methylphenol

- Molecular Formula: C₇H₈BrNO

- Molar Mass : 202.05 g/mol

- Key Differences :

- Methyl group (-CH₃) replaces iodine, introducing steric hindrance without significant electronic effects.

- Lower molecular weight and hydrophobicity compared to the iodo derivative.

- Reactivity in electrophilic aromatic substitution is reduced due to methyl’s electron-donating nature.

- Applications : Intermediate in agrochemical synthesis .

4-Amino-2-bromo-6-fluorophenol

- Molecular Formula: C₆H₅BrFNO

- Molar Mass : 206.01 g/mol

- Key Differences: Fluorine (F) replaces iodine, introducing strong electron-withdrawing effects. Higher acidity (pKa ~8.5) compared to iodine-substituted phenol (pKa ~9.2) due to fluorine’s electronegativity. Smaller atomic radius improves solubility in aqueous media.

- Applications : Used in fluorinated drug candidates .

Comparative Physicochemical Data

| Property | 2-Amino-6-bromo-4-iodophenol | 2-Amino-6-bromo-4-methoxyphenol | 2-Amino-6-bromo-4-methylphenol | 4-Amino-2-bromo-6-fluorophenol |

|---|---|---|---|---|

| Molecular Formula | C₆H₅BrINO | C₇H₈BrNO₂ | C₇H₈BrNO | C₆H₅BrFNO |

| Molar Mass (g/mol) | 314.93 | 218.05 | 202.05 | 206.01 |

| Key Substituents | -NH₂, -Br, -I | -NH₂, -Br, -OCH₃ | -NH₂, -Br, -CH₃ | -NH₂, -Br, -F |

| Polarizability | High (due to I) | Moderate | Low | Low |

| Solubility | Low in water, high in DMSO | High in polar solvents | Moderate in organic solvents | Moderate in water/DMSO |

Research Findings

Substituent Effects on Bioactivity: Iodo-substituted phenols demonstrate enhanced antimicrobial activity compared to methyl or methoxy derivatives, likely due to halogen bonding with microbial enzymes .

Thermal Decomposition: Thermogravimetric analysis (TGA) shows this compound decomposes at 220°C, whereas methoxy and methyl analogues degrade above 250°C .

Solubility in Supercritical CO₂ :

- Fluorine and methoxy derivatives exhibit higher solubility in supercritical CO₂, making them preferable for green chemistry applications .

Biological Activity

Overview

2-Amino-6-bromo-4-iodophenol is a halogenated phenolic compound with the molecular formula C6H5BrINO. It features both amino and halogen substituents, which contribute to its unique biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's structure includes:

- Amino group : Provides basicity and potential for hydrogen bonding.

- Bromo and iodo substituents : Enhance reactivity and influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms can increase the compound's lipophilicity and reactivity, allowing it to bind effectively to enzymes or receptors. This interaction can lead to modulation of biochemical pathways, either as an inhibitor or activator.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cells. It has been observed to induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

| Cytotoxicity | Induces apoptosis in cancer cells | Activation of apoptotic pathways |

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections. -

Antioxidant Activity

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests that the compound effectively protects cells from oxidative damage. -

Cytotoxic Effects on Cancer Cells

A study involving human breast cancer cell lines demonstrated that this compound could induce apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.